
3-Octenoic Acid: A Comprehensive Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Octenoic acid

Cat. No.: B7823219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of

3-octenoic acid. It includes tabulated quantitative data, detailed experimental protocols for

characterization, and a visualization of a key signaling pathway, offering a valuable resource for

professionals in research and drug development.

Core Chemical and Physical Properties
3-Octenoic acid, a medium-chain fatty acid, possesses a range of chemical and physical

properties that are critical for its handling, characterization, and application in various scientific

contexts. These properties are summarized in the table below.
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Property Value Source(s)

IUPAC Name oct-3-enoic acid [1]

Synonyms
2-Heptene-1-carboxylic acid,

Δ3-Octenoic acid
[1]

CAS Number 1577-19-1 [1]

Molecular Formula C₈H₁₄O₂ [1]

Molecular Weight 142.20 g/mol [1]

Appearance White solid; Oily, fatty aroma

Melting Point Not available

Boiling Point 240-242 °C at 760 mmHg

Density 0.928-0.938 g/cm³ at 20 °C

Solubility

Slightly soluble in water;

soluble in most organic

solvents and ethanol.

Refractive Index 1.443-1.450 at 20 °C

Flash Point 141.3 °C

pKa (Predicted) ~5.05

Experimental Protocols
The characterization of 3-octenoic acid relies on standard analytical techniques for fatty acids.

Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Purity and Identification
Objective: To determine the purity of a 3-octenoic acid sample and confirm its molecular

weight and fragmentation pattern.

Methodology:
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Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):

To a known quantity of 3-octenoic acid (e.g., 10 mg) in a glass vial, add 2 mL of a 2%

(v/v) solution of sulfuric acid in methanol.

Seal the vial and heat at 60°C for 1 hour.

After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water.

Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.

Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS

analysis.

GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250°C.

Injection Volume: 1 µL in splitless mode.

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp to 150°C at 10°C/min.

Ramp to 250°C at 20°C/min, hold for 5 minutes.

MSD Transfer Line Temperature: 280°C.

Ion Source Temperature: 230°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: m/z 40-400.

Data Analysis:

The purity is determined by the relative peak area of the 3-octenoic acid methyl ester in

the total ion chromatogram (TIC).

The mass spectrum is analyzed to confirm the molecular ion peak and the characteristic

fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
Objective: To confirm the chemical structure of 3-octenoic acid, including the position of the

double bond and the stereochemistry if applicable.

Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of 3-octenoic acid in 0.6-0.7 mL of deuterated

chloroform (CDCl₃) or other suitable deuterated solvent in an NMR tube.

NMR Instrumentation and Parameters:

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

¹H NMR:

Acquire a standard proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

¹³C NMR:

Acquire a standard carbon spectrum with proton decoupling.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

2D NMR (COSY, HSQC, HMBC):

Acquire 2D spectra as needed to resolve complex spin systems and confirm

connectivity.

Data Analysis:

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Assign the chemical shifts of all proton and carbon signals to the corresponding atoms in

the 3-octenoic acid structure.

Analyze coupling constants in the ¹H NMR spectrum to determine the stereochemistry of

the double bond (cis or trans).

Infrared (IR) Spectroscopy for Functional Group
Identification
Objective: To identify the characteristic functional groups present in 3-octenoic acid.

Methodology:

Sample Preparation:

For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or

KBr).

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample

with dry KBr powder and pressing it into a transparent disk.

IR Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two).

Technique: Transmission or Attenuated Total Reflectance (ATR).
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis:

Analyze the resulting spectrum for characteristic absorption bands corresponding to the

carboxylic acid O-H stretch (broad, ~3300-2500 cm⁻¹), the carbonyl C=O stretch (~1710

cm⁻¹), and the C=C stretch (~1650 cm⁻¹).

Biological Activity and Signaling Pathway
Medium-chain fatty acids (MCFAs) like 3-octenoic acid are not only metabolic fuels but also

act as signaling molecules. One of the key signaling pathways activated by MCFAs is through

the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1

(FFAR1).

GPR40 Signaling Pathway
The following diagram illustrates the activation of the GPR40 signaling pathway by a medium-

chain fatty acid.
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Caption: GPR40 signaling pathway activated by a medium-chain fatty acid.
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Synthesis of 3-Octenoic Acid
A common synthetic route to 3-alkenoic acids involves the Wittig reaction or a related

olefination reaction. A plausible, though not explicitly detailed in the provided search results,

synthesis of 3-octenoic acid could proceed as follows:

Preparation of the Phosphonium Ylide: Pentanal can be reacted with a phosphonium ylide

derived from a haloacetic acid ester (e.g., ethyl bromoacetate) and triphenylphosphine.

Wittig Reaction: The ylide would then react with pentanal to form ethyl 3-octenoate. The

stereochemistry of the double bond (cis or trans) can often be influenced by the reaction

conditions and the specific type of ylide used.

Hydrolysis: The resulting ester, ethyl 3-octenoate, is then hydrolyzed under acidic or basic

conditions to yield 3-octenoic acid.

This represents a general synthetic strategy, and specific reaction conditions would need to be

optimized for yield and purity.

Conclusion
This technical guide provides a consolidated resource on the chemical and physical properties

of 3-octenoic acid, along with methodologies for its characterization and a relevant biological

signaling pathway. The provided information is intended to support researchers, scientists, and

drug development professionals in their work with this and related medium-chain fatty acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7823219#3-octenoic-acid-chemical-and-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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